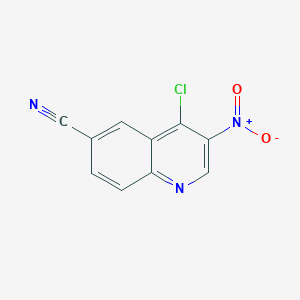
2-chloro-6-(2-fluoropropan-2-yl)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-6-(2-fluoropropan-2-yl)pyrazine is a chemical compound with the molecular formula C7H8ClFN2 and a molecular weight of 174.6 g/mol . This compound is characterized by the presence of a pyrazine ring substituted with a chlorine atom at the 2-position and a 2-fluoropropan-2-yl group at the 6-position . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-chloro-6-(2-fluoropropan-2-yl)pyrazine typically involves the reaction of 2-chloropyrazine with 2-fluoropropane under specific conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-chloro-6-(2-fluoropropan-2-yl)pyrazine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding pyrazine N-oxides.
Reduction Reactions: Reduction of the pyrazine ring can lead to the formation of dihydropyrazine derivatives.
Common reagents used in these reactions include bases (e.g., potassium carbonate), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride) . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-chloro-6-(2-fluoropropan-2-yl)pyrazine is utilized in various scientific research fields, including:
Mechanism of Action
The mechanism of action of 2-chloro-6-(2-fluoropropan-2-yl)pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . The pathways involved in its mechanism of action depend on the specific biological system being studied .
Comparison with Similar Compounds
2-chloro-6-(2-fluoropropan-2-yl)pyrazine can be compared with other similar compounds, such as:
2-chloropyrazine: Lacks the 2-fluoropropan-2-yl group, making it less sterically hindered.
6-(2-fluoropropan-2-yl)pyrazine: Lacks the chlorine atom, which affects its reactivity in substitution reactions.
2-chloro-6-methylpyrazine: Has a methyl group instead of the 2-fluoropropan-2-yl group, resulting in different chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
2293100-10-2 |
|---|---|
Molecular Formula |
C7H8ClFN2 |
Molecular Weight |
174.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



